3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid
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Overview
Description
3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, hydroxyl, and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid typically involves the bromination of 4,5-dihydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions. The process involves the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dihydroxynaphthalene-3,6-disulfonic acid
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid
- Chromotropic acid disodium salt dihydrate
Uniqueness
3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its non-brominated counterparts. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Properties
CAS No. |
58425-38-0 |
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Molecular Formula |
C10H6Br2O8S2 |
Molecular Weight |
478.1 g/mol |
IUPAC Name |
3,6-dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H6Br2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20) |
InChI Key |
KYTVCGKUYXDZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)Br)O)O)Br)S(=O)(=O)O |
Origin of Product |
United States |
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